1-(Pyridin-3-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(Pyridin-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the condensation of pyridine-3-carboxylic acid with piperidine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can involve the use of automated systems to control reaction parameters and ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyridine or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid: Shares the piperidine ring but lacks the pyridine moiety.
Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the piperidine moiety.
1-(4-Pyridyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness: 1-(Pyridin-3-yl)piperidine-4-carboxylic acid is unique due to the presence of both the pyridine and piperidine rings, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-pyridin-3-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEJDCPGBVQIKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612595 |
Source
|
Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330985-24-5 |
Source
|
Record name | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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